molecular formula C18H21FN2O2 B2927783 3-(dimethylamino)-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide CAS No. 1797183-02-8

3-(dimethylamino)-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide

Cat. No.: B2927783
CAS No.: 1797183-02-8
M. Wt: 316.376
InChI Key: BFAQUELQRJBRBV-UHFFFAOYSA-N
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Description

For Research Use Only. Not for use in diagnostic or therapeutic procedures. 3-(dimethylamino)-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmacological research. Benzamide scaffolds are recognized for their diverse biological activities and are frequently investigated as modulators of various enzyme families and receptor targets . Research on related fluorophenyl-containing compounds highlights their potential relevance in neuroscience and oncology, particularly in the development of receptor modulators and enzyme inhibitors . Key Research Applications: • Neuroscience Research: Structurally similar benzamides have been explored as positive allosteric modulators for targets such as the Mas-related G-protein coupled receptor (MrgX1), a non-opioid receptor target for chronic pain research . • Oncology Research: Some benzamide derivatives function as potent and selective inhibitors of histone deacetylases (HDACs), making them valuable tools for investigating epigenetic mechanisms in cancer cell proliferation and apoptosis . • Medicinal Chemistry: This compound serves as a key intermediate for the synthesis and structure-activity relationship (SAR) study of more complex molecules aimed at discovering new therapeutic agents . Note: The specific mechanism of action, binding affinity, and primary research applications for this exact compound require further experimental characterization. Researchers are encouraged to consult the product data sheet for detailed analytical information.

Properties

IUPAC Name

3-(dimethylamino)-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c1-21(2)16-9-5-7-14(11-16)18(22)20-12-17(23-3)13-6-4-8-15(19)10-13/h4-11,17H,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAQUELQRJBRBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC(C2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a substituted benzoyl chloride with an amine under basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached via a Friedel-Crafts acylation reaction using a fluorobenzene derivative.

    Addition of the Methoxyethyl Group: The methoxyethyl group can be introduced through an etherification reaction using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzamide core and the attached groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(dimethylamino)-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzamide Derivatives

Compound Name Key Substituents Biological Activity Reference(s)
3-(Dimethylamino)-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide - 3-(Dimethylamino)benzoyl
- N-linked 2-(3-fluorophenyl)-2-methoxyethyl
Not explicitly reported N/A
DDU86439 - 3-(Dimethylamino)propyl
- N-linked indazol-3-fluorophenyl acetamide
Antitrypanosomal (EC₅₀ = 6.9 µM)
Flutolanil - 3-(1-Methylethoxy)phenyl
- N-linked trifluoromethylbenzamide
Pesticide (fungicide)
N-(2-Dimethylaminoethyl)-furoquinolinone - Furoquinolinone core
- N-linked dimethylaminoethyl side chain
Anticancer (IC₅₀ = 14.45 µM)
[125I]PIMBA - Piperidinyl ethyl
- 3-Iodo-4-methoxybenzamide
Sigma receptor imaging/therapy

Key Observations :

  • Fluorophenyl substituents (as in the target compound) are common in bioactive molecules for improved metabolic stability and target affinity. For example, flutolanil uses a trifluoromethyl group for pesticidal activity .
  • Methoxyethyl chains (as in the target compound) are less common in the evidence but analogous to the methoxy groups in [125I]PIMBA, which influence sigma receptor binding .

Pharmacological Activity Comparison

Key Insights :

  • However, specific data are unavailable.
  • DDU86439’s indazole-acetamide structure demonstrates how heterocyclic additions enhance antiparasitic potency , a strategy that could be applied to optimize the target compound.

Biological Activity

3-(Dimethylamino)-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide, a compound with significant potential in pharmacology, has been studied for its various biological activities. This article provides a detailed overview of its biological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H20FNO2
  • Molecular Weight : 277.34 g/mol

The compound features a dimethylamino group, a methoxyethyl chain, and a fluorophenyl moiety, which contribute to its biological properties.

1. Cytotoxicity and Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance, related benzamide derivatives have shown cytotoxicity against human promyelotic leukemia HL-60 cells, with some compounds demonstrating activity twice as potent as dopamine .

The mechanism by which this compound exerts its effects involves several pathways:

  • Radical Formation : Certain analogs have been reported to produce radicals that can induce apoptosis in cancer cells .
  • Inhibition of Multidrug Resistance (MDR) : The compound has potential in reversing MDR through inhibition of the P-glycoprotein efflux pump, enhancing the efficacy of chemotherapeutic agents .

Structure-Activity Relationship (SAR)

A comprehensive SAR study is essential for understanding how modifications to the chemical structure influence biological activity. Key findings include:

  • Dimethylamino Substitution : The presence of a dimethylamino group significantly enhances cytotoxicity compared to other amine groups.
  • Fluorophenyl Group : The introduction of fluorine in the phenyl ring increases lipophilicity and may improve cell membrane penetration .

Case Study 1: Anticancer Activity

In a study involving various benzamide derivatives, one compound demonstrated an EC50 value of 0.1 μM in protecting pancreatic β-cells from ER stress-induced apoptosis. This suggests that similar structural features in this compound may confer protective effects against cellular stress conditions .

Case Study 2: Multidrug Resistance Reversal

Another study highlighted the ability of certain benzamide derivatives to inhibit the P-glycoprotein efflux pump effectively. The compound was found to be more potent than verapamil, indicating its potential use in overcoming drug resistance in cancer therapy .

Summary of Findings

The biological activity of this compound is characterized by:

Activity TypeDescriptionReference
CytotoxicityInduces apoptosis in cancer cells; effective against HL-60 cells
MDR ReversalInhibits P-glycoprotein; enhances efficacy of chemotherapy
β-cell ProtectionProtects against ER stress; EC50 = 0.1 μM

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